

Application Notes and Protocols for Interleukin-31 (IL-31) in Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Interleukin-31 (IL-31) is a pleiotropic cytokine belonging to the IL-6 family, primarily produced by activated T helper 2 (Th2) cells.[1] It plays a significant role in the pathogenesis of inflammatory and allergic diseases, particularly those with a pruritic component like atopic dermatitis.[2] IL-31 exerts its effects by signaling through a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ).[1] This interaction triggers downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways, leading to the modulation of various cellular responses in immune and non-immune cells such as keratinocytes and epithelial cells.[3][4] These application notes provide a comprehensive guide to the recommended working concentrations of recombinant human IL-31 (rhIL-31) in cell culture, along with detailed protocols for relevant assays.

Data Presentation: Recommended Working Concentrations of rhIL-31

The optimal working concentration of rhIL-31 is highly dependent on the cell type, the specific biological endpoint being measured, and the duration of the treatment. The following table summarizes effective concentrations reported in various studies and by manufacturers. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.



Cell Type	Assay	Effective Concentration Range	Notes
U-87 MG (human glioblastoma)	STAT3 Activation	5 - 25 ng/mL	5 ng/mL can effectively induce STAT3 activation. Detectable activation can be seen at ≤ 25 ng/mL.
BEAS-2B (human bronchial epithelial)	CCL2/MCP-1 Secretion	ED₅o < 5 ng/mL	The half-maximal effective concentration (ED ₅₀) for stimulating the secretion of the chemokine CCL2 is less than 5 ng/mL.
Human Primary Keratinocytes (HPKs)	STAT3 Phosphorylation, Chemokine Secretion (CCL2)	10 - 100 ng/mL	IL-31 receptor expression can be upregulated by pre- treatment with TLR-2 ligands (e.g., Pam3Cys) or IFN-y, enhancing the cellular response to IL-31.
Human Bronchial Epithelial Cells	Cytokine and Chemokine Release (EGF, VEGF, CCL2)	50 ng/mL	Significant release of various factors was observed at this concentration after 18 hours of stimulation.
Human Monocytes and Macrophages	Pro-inflammatory Cytokine Secretion (IL-1β, IL-6)	Not specified, but functional effects observed after receptor upregulation.	IL-31RA expression is significantly upregulated by staphylococcal exotoxins, leading to enhanced pro-



inflammatory responses to IL-31.

Experimental Protocols Preparation of Recombinant Human IL-31 Stock Solution

Recombinant IL-31 is typically supplied as a lyophilized powder.

Materials:

- Lyophilized rhIL-31
- Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
- Bovine Serum Albumin (BSA) solution (optional, for long-term stability)

Procedure:

- Briefly centrifuge the vial of lyophilized rhIL-31 before opening to ensure the powder is at the bottom.
- Reconstitute the protein in sterile water or PBS to a stock concentration of 0.1-1.0 mg/mL.
 For example, if you have 10 μg of protein, add 100 μL of sterile water to get a 0.1 mg/mL (100 μg/mL) stock solution.
- Gently pipette the solution up and down to mix. Avoid vortexing.
- For short-term storage (up to one week), the stock solution can be kept at 2-8°C.
- For long-term storage, it is recommended to further dilute the stock solution with a buffer containing a carrier protein (e.g., 0.1% BSA) to prevent adsorption to the vial surface. Aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol for IL-31-Induced STAT3 Phosphorylation in U-87 MG Cells



This protocol describes how to assess the activation of the STAT3 signaling pathway in response to IL-31 stimulation by Western blotting.

Materials:

- U-87 MG cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- · Serum-free medium
- rhIL-31 stock solution
- PBS
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Cell Culture: Plate U-87 MG cells in 6-well plates and grow to 70-80% confluency.
- Serum Starvation: The day before stimulation, replace the complete medium with serum-free medium and incubate for at least 6 hours or overnight. This reduces basal signaling activity.



- IL-31 Stimulation: Prepare working dilutions of rhIL-31 in serum-free medium. A typical doseresponse could include 0, 1, 5, 10, 25, and 50 ng/mL. Aspirate the medium from the cells and add the IL-31-containing medium. Incubate for 10-15 minutes at 37°C.
- Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 μ L of ice-cold lysis buffer to each well and scrape the cells.
- Protein Quantification: Transfer the lysates to microcentrifuge tubes, incubate on ice for 30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer. Boil the samples for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 μg) per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. h. To confirm equal protein loading, strip the membrane and re-probe with an anti-total-STAT3 antibody.

Protocol for IL-31-Induced Chemokine (CCL2) Secretion Assay

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of CCL2 secreted by BEAS-2B cells into the culture medium following IL-31 stimulation.

Materials:

- BEAS-2B cells
- Complete cell culture medium
- rhIL-31 stock solution



- Human CCL2/MCP-1 ELISA kit
- 96-well cell culture plates
- Microplate reader

Procedure:

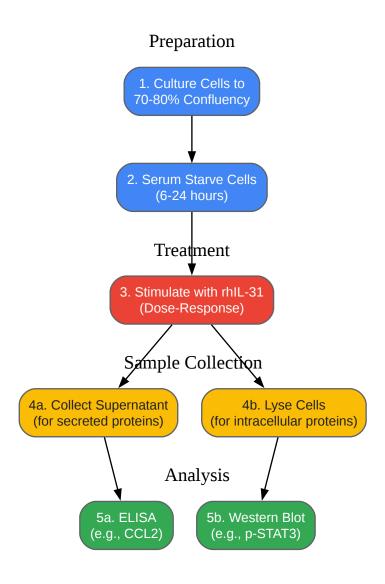
- Cell Plating: Seed BEAS-2B cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
- IL-31 Stimulation: When cells are confluent, aspirate the medium and replace it with fresh medium containing various concentrations of rhIL-31 (e.g., 0, 0.1, 1, 5, 10, 50 ng/mL).
- Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 18-24 hours) to allow for chemokine production and secretion.
- Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells. Carefully collect the culture supernatants without disturbing the cell layer.
- ELISA: Perform the CCL2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating to allow CCL2 to bind. c. Washing the plate and adding a biotinylated detection antibody. d. Incubating and washing again, followed by the addition of streptavidin-HRP. e. A final incubation and wash, followed by the addition of a substrate solution (e.g., TMB). f. Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of CCL2 in each of your samples.

Mandatory Visualizations IL-31 Signaling Pathway

Caption: IL-31 binds its receptor, activating JAK/STAT, PI3K/AKT, and MAPK pathways.



Experimental Workflow for IL-31 Stimulation and Analysis



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Caption: General workflow for cell stimulation with IL-31 and subsequent analysis.

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- To cite this document: BenchChem. [Application Notes and Protocols for Interleukin-31 (IL-31) in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3340318#recommended-working-concentration-of-iii-31-c-in-cell-culture]

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